GSK990
Description
Properties
CAS No. |
1816331-64-2 |
|---|---|
Molecular Formula |
C23H23N7O2 |
Molecular Weight |
429.484 |
IUPAC Name |
1-((1H-Imidazol-4-yl)methyl)-5-(1H-pyrrole-2-carbonyl)-N-(m-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23N7O2/c1-15-4-2-5-16(10-15)27-22(31)21-18-13-29(23(32)19-6-3-8-25-19)9-7-20(18)30(28-21)12-17-11-24-14-26-17/h2-6,8,10-11,14,25H,7,9,12-13H2,1H3,(H,24,26)(H,27,31) |
InChI Key |
PYCSPHYSYJHUKG-UHFFFAOYSA-N |
SMILES |
O=C(C1=NN(CC2=CNC=N2)C3=C1CN(C(C4=CC=CN4)=O)CC3)NC5=CC=CC(C)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK990; GSK-990; GSK 990. |
Origin of Product |
United States |
The Role of Gsk990 As a Critical Research Tool in Isocitrate Dehydrogenase Inhibition Studies
Historical Context of GSK990 in Mutant Isocitrate Dehydrogenase Inhibitor Discovery Programs
The discovery of mutant IDH inhibitors often involves high-throughput screening (HTS) to identify lead compounds. mdpi.comnih.gov this compound emerged from a tetrahydropyrazolopyridine (THPP) series of inhibitors identified through such a screen targeting an IDH1 heterodimer composed of R132H mutant and wild-type IDH1. nih.govresearchgate.net While the HTS identified active compounds within this series, structurally related analogs that lacked inhibitory activity were also synthesized and characterized. nih.govresearchgate.net this compound is one such analog, specifically utilized as an inactive control in studies evaluating the efficacy and specificity of active IDH1 mutant inhibitors, such as GSK321 and GSK864. nih.govresearchgate.netthesgc.orgchemicalprobes.orgmedkoo.comnih.govscispace.comresearchgate.net Its inclusion in research provided a crucial point of comparison to confirm that observed biological effects were specifically due to mutant IDH inhibition by the active compounds, rather than off-target effects or inherent properties of the chemical scaffold. thesgc.orgchemicalprobes.orgmedkoo.comnih.gov
Structural Analogy and Key Molecular Divergence from Active Isocitrate Dehydrogenase Inhibitors (e.g., GSK321, GSK864)
This compound shares a core tetrahydropyrazolopyridine scaffold with active mutant IDH1 inhibitors like GSK321 and GSK864. nih.govresearchgate.netthesgc.orgchemicalprobes.orgnih.gov However, a key structural difference exists that is believed to account for its lack of inhibitory potency. nih.govnih.gov Specifically, this compound contains a polar imidazole (B134444) ring, whereas GSK321 features a 4-fluorophenyl group in a structurally analogous position. nih.govnih.gov Crystallographic studies of GSK321 bound to the R132H IDH1 homodimer have shown that the 4-fluorophenyl group of GSK321 favorably occupies a lipophilic pocket within the allosteric binding site at the dimer interface. nih.govnih.gov It is hypothesized that the polar imidazole ring of this compound causes a steric clash or unfavorable interaction with the lipophilic residues lining this pocket, thereby preventing effective binding and inhibition of the enzyme. nih.govnih.gov
The chemical structures highlight this key difference:
| Compound | Key Structural Feature at Divergence Site |
| This compound | Imidazole ring |
| GSK321 | 4-fluorophenyl group |
Comprehensive Characterization of this compound's Non-Inhibitory Activity and Specificity Profile
This compound is consistently characterized by its lack of significant inhibitory activity against mutant IDH1 enzymes and its inability to impact downstream oncometabolite production in cellular models. nih.govresearchgate.netthesgc.orgchemicalprobes.orgmedkoo.comnih.govscispace.comresearchgate.netresearchgate.net This profile makes it a valuable negative control in research studies aimed at understanding the specific effects of mutant IDH inhibition. thesgc.orgchemicalprobes.orgmedkoo.comnih.gov
Biochemical Validation of Lack of Potency Against Mutant Isocitrate Dehydrogenase
Biochemical assays are essential for quantifying enzyme activity and the effects of potential inhibitors. This compound has been subjected to such validation to confirm its lack of potency against mutant IDH.
Biochemical potency data for GSK321 and this compound against various IDH isoforms and mutants illustrate this lack of inhibition:
| Compound | IDH1 IC₅₀ (nM) R132H | IDH1 IC₅₀ (nM) R132C | IDH1 IC₅₀ (nM) R132G | IDH1 IC₅₀ (nM) WT | IDH2 IC₅₀ (nM) R140Q | IDH2 IC₅₀ (nM) R172S | IDH2 IC₅₀ (nM) WT |
| GSK321 | 4.6 | 3.8 | 2.9 | 46 | 1358 | 1034 | 496 |
| This compound | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
Note: Data is representative and compiled from multiple sources. nih.govresearchgate.net
This table clearly demonstrates that this compound exhibits negligible inhibitory activity across various mutant and wild-type IDH isoforms compared to the potent inhibition shown by GSK321. nih.govresearchgate.net
Absence of Impact on Oncometabolite Production in Cellular Models
Beyond biochemical validation, the effect of compounds on cellular 2-HG levels is a critical measure of their functional activity against mutant IDH.
Studies using cell lines and primary patient samples harboring IDH1 mutations have consistently shown that treatment with this compound does not lead to a reduction in intracellular 2-HG levels. nih.govthesgc.orgnih.govresearchgate.netresearchgate.net This is in stark contrast to the significant, dose-dependent decrease in 2-HG observed when these cells are treated with active inhibitors like GSK321 or GSK864. nih.govthesgc.orgnih.govresearchgate.netresearchgate.net
For example, in HT-1080 fibrosarcoma cells, which harbor an R132C IDH1 mutation and have elevated 2-HG levels, treatment with GSK321 potently inhibited intracellular 2-HG production. nih.govresearchgate.net However, no changes in intracellular 2-HG were observed with this compound treatment. nih.govresearchgate.net Similarly, in primary AML cells with various IDH1 mutations (R132G, R132C, R132H), GSK321 treatment resulted in substantial decreases in intracellular 2-HG, while cells treated with this compound showed 2-HG levels comparable to those treated with a vehicle control (DMSO). nih.govresearchgate.net
Representative data illustrating the effect on cellular 2-HG levels:
| Treatment (3 μM) | Relative Intracellular 2-HG Levels (Fold Change vs. DMSO) in IDH1 Mutant AML Cells |
| DMSO | 1.0 |
| This compound | ~1.0 |
| GSK321 (R132G) | 0.13 ± 0.1 |
| GSK321 (R132C) | 0.15 ± 0.2 |
| GSK321 (R132H) | 0.29 |
Note: Data is illustrative and based on findings where this compound levels were comparable to DMSO control. nih.govresearchgate.net
The consistent finding that this compound does not reduce cellular 2-HG levels, unlike its active counterparts, reinforces its utility as an inactive control for attributing biological effects solely to the inhibition of mutant IDH enzymatic activity and the subsequent reduction of 2-HG. nih.govthesgc.orgnih.govresearchgate.netresearchgate.net
Methodological Significance of this compound as an Indispensable Negative Control Compound
The inclusion of this compound as a negative control in research investigations is a crucial methodological step. Its primary significance lies in providing a baseline against which the effects of active IDH inhibitors can be rigorously compared. By using this compound, researchers can differentiate between biological outcomes specifically resulting from targeted IDH inhibition and those that might arise from non-specific cellular responses or off-target interactions of the chemical scaffold itself, independent of IDH modulation.
Validation of On-Target Specificity of Active Isocitrate Dehydrogenase Inhibitors in Research Investigations
A key application of this compound is in validating the on-target specificity of active IDH inhibitors. When an active inhibitor demonstrates a particular effect in a cellular or biochemical system, it is essential to confirm that this effect is indeed due to its interaction with and inhibition of the target IDH enzyme, rather than unintended interactions with other cellular components drugdiscoverynews.com.
Studies employing active IDH1 inhibitors, such as GSK321, have utilized this compound to confirm that observed reductions in the oncometabolite 2-hydroxyglutarate (2-HG) are a direct consequence of IDH1 inhibition. For instance, research has shown that while active inhibitors potently reduce intracellular 2-HG levels in IDH1-mutant cells, treatment with this compound results in no significant change in 2-HG levels thesgc.orgnih.govresearchgate.net. This stark contrast in effect between the active inhibitor and the inactive structural analog this compound provides strong evidence that the reduction in 2-HG is specifically mediated by IDH1 inhibition.
Elucidation of Specific Cellular and Molecular Phenotypes Attributable to Active Inhibitors
Beyond validating direct enzymatic inhibition, this compound is critical for attributing specific cellular and molecular phenotypes to the action of active IDH inhibitors. Mutations in IDH enzymes, particularly IDH1 and IDH2, lead to the accumulation of 2-HG, which has widespread effects on cellular metabolism, epigenetics, and differentiation nih.govresearchgate.netnih.gov. Active IDH inhibitors aim to reverse these effects by reducing 2-HG levels.
Application of Gsk990 in Advanced Preclinical Research Models and Methodologies
Utilization in In Vitro Cellular Models of Mutant Isocitrate Dehydrogenase-Driven Pathologies
GSK990 is instrumental in in vitro studies using cellular models that harbor IDH1 mutations, which are implicated in various diseases, including acute myeloid leukemia (AML) and gliomas. nih.govxiahepublishing.com These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which drives pathological processes. nih.govfrontiersin.org this compound, being inactive, does not affect 2-HG levels, thereby providing a stable baseline for comparison against active inhibitors. nih.govthesgc.org
Comparative Analysis in Cell-Based Assays for Compound Specificity and Mechanism Elucidation
Cell-based assays are fundamental in drug discovery and basic research for understanding cellular processes like proliferation, differentiation, and cell cycle progression. numberanalytics.combiomex.de In the context of mutant IDH research, this compound is used alongside active inhibitors to ensure that the observed effects are genuinely due to the inhibition of the mutant enzyme.
In studies of IDH1-mutant AML, the active inhibitor GSK321 was observed to induce a transient increase in cell numbers, an effect not seen in cells treated with this compound or a vehicle control (DMSO). nih.gov This initial proliferative burst was followed by the induction of granulocytic differentiation in GSK321-treated cells, evidenced by morphological changes. nih.gov In contrast, cells treated with this compound showed no such signs of differentiation, underscoring that the differentiation-inducing effect was a specific consequence of IDH1 mutation inhibition. nih.gov
Table 1: Effect of this compound vs. Active Inhibitor on Cell Proliferation and Differentiation in IDH1-Mutant AML Cells
| Treatment | Effect on Cell Proliferation | Induction of Differentiation |
| This compound (Control) | No significant change | No |
| Active Inhibitor (GSK321) | Transient increase | Yes |
| DMSO (Vehicle Control) | No significant change | No |
This table summarizes the differential effects observed between the inactive control this compound and the active inhibitor GSK321 in preclinical studies on IDH1-mutant AML cells. The data indicates that the observed cellular changes are a direct result of mutant IDH1 inhibition. nih.gov
Cell cycle analysis in IDH1-mutant AML cells revealed that treatment with the active inhibitor GSK321 led to a significant decrease in the percentage of quiescent (G0) cells and an increase in cells in the G1 phase after 7 days of treatment. researchgate.net Conversely, cells treated with this compound or DMSO showed a much higher percentage of cells remaining in the G0 phase and a lower percentage in the G1 phase. researchgate.net These findings demonstrate that the inhibition of mutant IDH1 by an active compound, but not the inactive control this compound, can release cells from a quiescent state and promote entry into the cell cycle. researchgate.net
Table 2: Cell Cycle Distribution in IDH1 R132G AML Cells After 7 Days of Treatment
| Treatment | % of Cells in G0 Phase (Mean ± SEM) | % of Cells in G1 Phase (Mean ± SEM) |
| This compound (Control) | 65.7 ± 6.5% | 25.3 ± 2.5% |
| Active Inhibitor (GSK321) | 36.7 ± 4.4% | 57.9 ± 6.9% |
| DMSO (Vehicle Control) | 64.9 ± 2.4% | 27.0 ± 2.6% |
This table presents data from cell cycle analysis of IDH1 R132G mutant AML cells. The results highlight the specific effect of the active inhibitor in altering the cell cycle distribution compared to the inactive control this compound and the vehicle control DMSO. researchgate.net
Proliferation and Differentiation Assays with this compound as Control
Role in Transcriptomic and Epigenetic Profiling Studies
Mutant IDH enzymes are known to induce widespread epigenetic changes, particularly DNA hypermethylation, which alters gene expression and contributes to cancer development. mdpi.commdpi.com this compound is essential in transcriptomic and epigenetic studies to ensure that observed changes are specifically linked to the reversal of the mutant IDH1-driven phenotype.
Gene expression profiling of IDH1-mutant AML cells treated with either the active inhibitor GSK321, the inactive control this compound, or DMSO was performed to identify transcriptional changes associated with mutant IDH1 inhibition. nih.gov By comparing the gene expression profiles of cells treated with GSK321 to those treated with this compound and DMSO, researchers could specifically identify genes whose expression was altered due to the inhibition of the mutant enzyme. nih.gov This comparative approach is crucial for understanding the downstream molecular pathways affected by mutant IDH1 activity.
IDH mutations are known to cause a CpG island methylator phenotype (CIMP) in cancers like glioma and AML. mdpi.combmbreports.org To assess whether inhibiting mutant IDH1 could reverse this epigenetic alteration, studies have utilized techniques like enhanced reduced representation bisulfite sequencing (ERRBS). researchgate.net In these experiments, primary IDH1-mutant AML cells were treated with the active inhibitor GSK321 or with controls, including this compound and DMSO. nih.govresearchgate.net The results showed that treatment with GSK321 led to a genome-wide DNA cytosine hypomethylation compared to the control groups. nih.govresearchgate.net The use of this compound as a control was critical to demonstrate that the observed reversal of hypermethylation was a direct consequence of inhibiting the neomorphic activity of the mutant IDH1 enzyme. nih.gov
Table 3: Differentially Methylated CpGs in IDH1-Mutant AML Cells
| Comparison | Differentially Methylated CpGs |
| GSK321 vs. Controls (this compound/DMSO) | Overall hypomethylation observed |
This table summarizes the findings from DNA methylation analysis in IDH1-mutant AML cells. Treatment with the active inhibitor GSK321 resulted in widespread hypomethylation when compared to cells treated with the inactive control this compound or DMSO, indicating a reversal of the hypermethylation phenotype associated with mutant IDH1. nih.govresearchgate.net
Gene Expression Microarray Analysis with this compound Control Groups
Chemoproteomic Studies Employing this compound as a Control Bait
Chemoproteomics is a powerful technique used to identify the direct protein targets of a small molecule within a complex cellular environment. A crucial element of a robust chemoproteomic experiment is the use of a negative control bait. This control compound is structurally almost identical to the active "bait" molecule but lacks biological activity against the intended target. This compound serves this purpose perfectly in studies targeting mutant IDH1.
This compound is the structural analogue of GSK864, a potent inhibitor of several IDH1 mutants, including R132C, R132H, and R132G. thesgc.orgmedkoo.com However, this compound itself is inactive as an IDH1 inhibitor. medkoo.combioscience.co.ukchemicalbook.com This makes it an ideal negative control for experiments designed to confirm the selectivity of active IDH1 inhibitors.
In a typical chemoproteomic experiment, an active compound (like an analogue of GSK864, such as GSK321) and the inactive control (this compound) are used as bait to pull down interacting proteins from cell lysates. thesgc.orgchemicalprobes.org The proteins that bind to the active bait but not to the inactive this compound bait are then identified as specific targets. For instance, in a study using HT-1080 fibrosarcoma cells, which have an IDH1-R132C mutation, a GSK321-based probe was used alongside this compound as the control bait. The results showed that out of more than 300 proteins identified, only IDH1 was selectively pulled down by the active probe, confirming the inhibitor's high selectivity. thesgc.orgchemicalprobes.org This use of this compound is vital for distinguishing true biological targets from non-specific background binding, thereby validating the specificity of the active inhibitor.
Contextual Role in In Vivo Preclinical Animal Models of Mutant Isocitrate Dehydrogenase-Driven Diseases
In vivo animal models are essential for evaluating the therapeutic potential of drug candidates before human trials. For cancers driven by IDH mutations, such as acute myeloid leukemia (AML) and certain gliomas, patient-derived xenograft (PDX) models are commonly used. xiahepublishing.commdpi.com In these models, human tumor cells are implanted into immunodeficient mice, creating a system to test the efficacy of novel treatments in a living organism.
This compound plays a pivotal contextual role in these in vivo studies as a negative control. By administering this compound to a cohort of tumor-bearing animals, researchers can isolate the specific anti-tumor effects of the active IDH inhibitor being tested. This comparison helps to ensure that any observed reduction in tumor growth or changes in biomarkers are a direct consequence of inhibiting the mutant IDH enzyme and not due to other non-specific effects of the compound or the vehicle solution.
Comparative Efficacy Assessments of Active Inhibitors in Animal Xenograft Models with this compound as a Control
A primary goal in preclinical oncology research is to assess a new drug's ability to inhibit tumor growth. In xenograft models of IDH-mutant cancers, the efficacy of a novel inhibitor is compared against control groups, including one that receives this compound. xiahepublishing.commdpi.com
For example, studies have demonstrated that active IDH1 inhibitors can effectively suppress the growth of IDH1-mutant xenograft tumors. xiahepublishing.com The inclusion of a this compound treatment arm in such studies is critical to demonstrate that the tumor growth inhibition is a specific, on-target effect. If the tumors in animals treated with the active inhibitor shrink or grow more slowly compared to those in animals treated with vehicle or this compound, it provides strong evidence for the drug's efficacy. While specific tumor growth data from a direct this compound-controlled efficacy study is not detailed in the provided search results, the principle of its use is well-established in the methodology of preclinical drug evaluation. mdpi.com
Monitoring of Biomarkers in Animal Models Under Control Conditions
Beyond measuring tumor size, monitoring biomarkers provides deeper insight into a drug's mechanism of action. crownbio.comcrownbio.com The hallmark of IDH-mutant cancers is the massive production of an oncometabolite called 2-hydroxyglutarate (2-HG). xiahepublishing.com Effective IDH inhibitors are expected to significantly reduce 2-HG levels.
This compound is crucial for validating these biomarker changes. In numerous studies, treatment of IDH-mutant cells or animal models with active inhibitors like GSK864 or GSK321 leads to a dose-dependent reduction in 2-HG levels. thesgc.orgmedkoo.comnih.gov Conversely, treatment with the inactive control, this compound, results in no change in 2-HG levels, which remain high, similar to vehicle-treated controls. medkoo.comnih.gov This direct comparison confirms that the observed 2-HG reduction is a direct result of the pharmacological inhibition of the mutant IDH1 enzyme.
Furthermore, high levels of 2-HG are known to cause epigenetic alterations, such as DNA hypermethylation. frontiersin.orgresearchgate.net Studies in AML cells have shown that treatment with an active IDH1 inhibitor (GSK321) can reverse this hypermethylation phenotype, leading to DNA hypomethylation. researchgate.netresearchgate.net When compared to controls treated with DMSO or this compound, the effect was shown to be specific to the active inhibitor, highlighting the role of this compound in validating the downstream mechanistic effects of IDH1 inhibition. researchgate.netresearchgate.net
The table below summarizes findings from a study on primary IDH1 mutant AML cells, illustrating the differential effects of an active inhibitor versus the this compound control on key biomarkers.
| Treatment Group | Intracellular 2-HG Levels | Cell Proliferation | DNA Methylation Status |
| Active Inhibitor (GSK321) | Significant Decrease nih.govresearchgate.net | Transient initial increase, followed by decreased viability nih.gov | Overall Hypomethylation researchgate.netresearchgate.net |
| Inactive Control (this compound) | No significant change nih.gov | No significant change nih.gov | No significant change researchgate.netresearchgate.net |
| Vehicle (DMSO) | No significant change nih.gov | No significant change nih.gov | No significant change researchgate.netresearchgate.net |
Mechanistic Insights and Structure Activity Relationship Sar Contributions Derived from Studies Employing Gsk990
Elucidation of Allosteric Inhibition Mechanisms of Structurally Related Active Compounds
Studies employing GSK990 alongside its active structural analogs have been instrumental in deciphering the allosteric inhibition mechanisms of these compounds on mutant IDH1. The contrast between the activity of compounds like GSK321 and GSK864 and the inactivity of this compound provides crucial insights into the requirements for effective binding and enzyme modulation nih.govthesgc.orgresearchgate.net.
Crystallographic Studies of Active Inhibitor-IDH1 Complexes in Context of this compound's Inactivity
Crystallographic studies of active inhibitors, such as GSK321, bound to mutant IDH1 have revealed that these compounds bind to a specific allosteric site on the enzyme nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. This binding event induces a conformational change in the enzyme, locking it in a catalytically inactive state and thereby preventing the production of the oncometabolite 2-hydroxyglutarate (2-HG) nih.govresearchgate.netresearchgate.netmdpi.com.
In the context of these studies, the inactivity of this compound is particularly informative. While detailed crystallographic data for this compound bound to IDH1 were not available in the reviewed literature, the structural differences between this compound and active compounds like GSK321 have been highlighted as potential reasons for the observed lack of potency nih.gov. Specifically, the presence of a polar imidazole (B134444) ring in this compound is suggested to clash with the lipophilic residues lining the allosteric binding pocket where GSK321 binds effectively nih.gov. This comparison underscores the importance of specific structural features for successful engagement with the allosteric site and subsequent inhibition.
Understanding Enzyme Conformational States and Ligand Binding Modes
The comparative analysis involving active inhibitors and the inactive this compound has contributed to a better understanding of the different conformational states of the mutant IDH1 enzyme and the specific ligand binding modes required for allosteric inhibition. Active inhibitors are shown to bind to an open, cofactor-bound form of the enzyme, stabilizing a conformation that is unfavorable for catalysis nih.gov.
By observing the lack of significant inhibitory effect with this compound, researchers can infer that its structure does not effectively stabilize this crucial inactive conformation nih.govresearchgate.net. This highlights that merely occupying the allosteric site may not be sufficient for inhibition; the bound ligand must possess the correct structural characteristics to induce and maintain the necessary conformational change for enzymatic inactivation. The difference in binding behavior between active compounds and this compound, likely influenced by specific functional groups, provides valuable data for understanding the nuances of ligand-induced conformational changes in mutant IDH1.
Identification of Critical Structural Motifs for Mutant Isocitrate Dehydrogenase Binding and Inhibitory Activity
This compound has played a role in identifying critical structural motifs necessary for effective binding to mutant IDH1 and achieving inhibitory activity. As a structurally related but inactive compound, it serves as a point of comparison to highlight the features present in active inhibitors that are absent or different in this compound nih.govthesgc.orgresearchgate.net.
The structural comparison between this compound and active analogs like GSK321 is a prime example. The difference in a specific chemical group (e.g., the imidazole ring in this compound versus a fluorophenyl group in GSK321) at a particular position on the molecular scaffold is implicated in the significant difference in inhibitory potency nih.gov. This suggests that this specific position and the nature of the chemical group attached to it are critical determinants for effective binding within the allosteric pocket and subsequent inhibitory activity. The development of more potent inhibitors like GSK321 through the optimization of structures related to this compound further emphasizes the utility of this compound as a starting point or reference in identifying key structural requirements for IDH1 inhibition nih.gov.
Contribution to Quantitative Structure-Activity Relationship (QSAR) Analyses for Isocitrate Dehydrogenase Inhibitors
While the provided search results discuss QSAR in the general context of IDH inhibitors researchgate.net, there is no specific information detailing this compound's direct inclusion or specific contribution to a published QSAR analysis. However, the biochemical and cellular activity data generated for this compound alongside active compounds are the type of data that would typically be incorporated into QSAR studies. By providing an example of a compound with a particular structure and known low activity, this compound data can help build models that correlate structural features with inhibitory potency across a series of compounds. This comparative data is essential for developing predictive QSAR models that can guide the design of novel and more potent IDH1 inhibitors.
Biochemical and Cellular Activity of GSK321 and this compound researchgate.net
| Compound | IDH1 IC₅₀ (nM) R132H | IDH1 IC₅₀ (nM) R132C | IDH1 IC₅₀ (nM) R132G | IDH1 IC₅₀ (nM) WT | HT-1080 2-HG EC₅₀ (nM) |
| GSK321 | 4.6 | 3.8 | 2.9 | 46 | 85 |
| This compound | 10,915 | 4,995 | 23,255 | >100,000 | >36,000 |
Note: IC₅₀ values for IDH2 mutants and WT are also available for GSK321 in the source, but are not included here to maintain focus on this compound's context. researchgate.net
Future Perspectives and Continued Utility of Inactive Analogs in Academic Drug Discovery Research
Importance of Mechanistic Controls in Advanced Preclinical Development and Target Validation
Mechanistic controls are fundamental to establishing a clear link between a compound's activity and the modulation of its intended biological target during preclinical development and target validation medkoo.comfrontiersin.orgfda.gov. The use of an inactive analog, such as GSK990 in the context of IDH1 inhibition, provides a critical negative control. By comparing the biological effects of an active compound (e.g., GSK864) with its inactive counterpart (this compound), researchers can ascertain that the observed phenotype is a direct result of on-target engagement rather than off-target effects, compound promiscuity, or non-specific cellular toxicity medkoo.comtargetmol.comfrontiersin.orgfda.govgsk.combindingdb.org.
In target validation studies, demonstrating that modulating a specific protein has a meaningful biological effect is essential medkoo.comnih.govresearcher.life. An inactive analog helps validate the target by showing that the biological outcome is dependent on the specific activity of the probe molecule against the hypothesized target, and not merely due to the presence of a foreign chemical entity in the system medkoo.comfda.govgsk.comnih.gov. The absence of the desired phenotype upon treatment with the inactive control strengthens the confidence in the link between the target and the biological process being studied frontiersin.orgfda.gov.
Potential for Design of Next-Generation Targeted Therapies through Comprehensive Analog Analysis
Analyzing series of compounds, including both active and inactive analogs, is vital for understanding structure-activity relationships (SAR) researchgate.net. While this compound is an inactive compound itself, studying its structure in comparison to active IDH1 inhibitors like GSK864 can provide insights into the key structural features required for target binding and inhibition nih.govveeva.com.
Comprehensive analysis of active and inactive analogs within a chemical series can reveal how subtle structural modifications impact potency, selectivity, and other pharmacological properties researchgate.netveeva.com. This knowledge is directly applicable to the rational design of next-generation targeted therapies. By understanding why an analog is inactive (e.g., due to lack of binding or inability to induce a functional change), researchers can refine the design of active compounds to improve their efficacy and reduce potential off-target interactions veeva.com. Although specific detailed research findings on the use of this compound (CID 86340155) and its further analogs for designing next-generation therapies were not extensively found, the general principle of leveraging inactive analogs for SAR analysis is well-established in medicinal chemistry and drug discovery researchgate.netveeva.com.
Evolving Role of Inactive Compounds in De-risking Novel Chemical Probes and Therapeutics
Inactive compounds play an increasingly important role in de-risking novel chemical probes and therapeutic candidates early in the discovery pipeline fda.govgsk.combindingdb.orgnih.gov. By using well-characterized inactive analogs alongside active compounds, researchers can gain higher confidence in the specificity and mechanism of action of their lead molecules. This helps to avoid investing significant resources in compounds whose apparent activity is later found to be due to off-target effects or assay interference bindingdb.orgnih.gov.
The use of inactive controls is particularly valuable when working with novel targets or chemical scaffolds where the potential for unforeseen interactions is higher nih.gov. A compound like this compound, serving as an inactive control for IDH1 inhibitors, allows researchers to confirm that observed biological effects are specifically related to IDH1 modulation and not to other cellular processes or proteins that might be incidentally affected by compounds with similar structural features medkoo.comtargetmol.comnih.gov.
Application in Phenotypic Screening Deconvolution
Phenotypic screening involves testing compounds in cellular or in vivo models to identify those that produce a desired biological outcome, without necessarily knowing the molecular target beforehand researchgate.netbioregistry.ionih.gov. A major challenge in phenotypic screening is target deconvolution – identifying the specific protein or pathway responsible for the observed phenotype bioregistry.ionih.govnih.gov.
Inactive analogs are invaluable tools in this deconvolution process targetmol.comresearchgate.netbioregistry.ionih.govnih.govhra.nhs.uk. If an active compound from a phenotypic screen elicits a particular phenotype, testing a structurally similar inactive analog (like this compound if a related active compound were identified in such a screen targeting IDH1-mediated pathways) can help confirm that the phenotype is target-dependent bioregistry.ionih.govnih.govhra.nhs.uk. If the inactive analog fails to produce the same phenotype, it provides strong evidence that the observed effect is specifically mediated by the target of the active compound, thereby aiding in the identification of the relevant molecular target bioregistry.ionih.govhra.nhs.uk. This comparative approach helps rule out compounds that might be causing the phenotype through non-specific mechanisms targetmol.combioregistry.ionih.gov.
Establishment of Robust Assay Systems for Compound Characterization
The development and validation of robust assay systems are critical for accurately characterizing compound activity and ensuring the reliability of screening data gsk-studyregister.com. Inactive compounds serve as essential negative controls during assay development and validation gsk-studyregister.com.
Q & A
Q. What is the role of GSK990 in studies investigating IDH1 mutant inhibitors, and how does it differ from active compounds like GSK321?
this compound is primarily used as a non-active control compound in IDH1 mutant inhibition studies. In experiments comparing its effects to active inhibitors (e.g., GSK321), this compound demonstrates limited inhibitory activity on 2-hydroxyglutarate (2-HG) levels even at high concentrations (e.g., 5.1 μM), whereas GSK321 achieves 78% 2-HG inhibition at 1.7 μM in R132G IDH1 AML cells . This stark contrast validates its utility as a negative control to isolate specific inhibitor effects from background noise.
Q. How should researchers validate the inactivity of this compound in enzymatic assays?
Methodological validation involves:
- Dose-response curves : Testing this compound across a wide concentration range (e.g., 0–10 μM) to confirm lack of dose-dependent effects .
- Cell line diversity : Replicating experiments in multiple IDH1 mutant subtypes (e.g., R132G, R132C, R132H AML cells) and wild-type (WT) controls to rule out cell-specific artifacts .
- Parallel controls : Including solvent controls (e.g., DMSO) and active comparators (e.g., GSK321) to benchmark results .
Advanced Research Questions
Q. How can contradictory results be addressed if this compound exhibits unexpected biological activity in a study?
Contradictory findings require systematic analysis:
- Purity verification : Confirm compound integrity via NMR, mass spectrometry, or HPLC to rule out contamination .
- Off-target profiling : Screen this compound against unrelated enzymatic targets to assess specificity .
- Replication across models : Test in primary cells (e.g., healthy donor marrow) and alternative disease models to evaluate context-dependent effects .
- Meta-analysis : Compare results with prior literature to identify consensus or isolate study-specific variables (e.g., cell culture conditions) .
Q. What experimental design principles ensure robust comparisons between this compound and active inhibitors in leukemia differentiation assays?
Key considerations include:
- Temporal resolution : Monitor effects over extended periods (e.g., 15–22 days) to capture delayed responses, as differentiation markers (e.g., nuclear segmentation) may emerge late .
- Cell cycle synchronization : Use serum starvation or chemical blockers to standardize baseline cell cycle distribution before treatment .
- Multi-parametric endpoints : Combine flow cytometry (cell cycle analysis), morphological assessment (differentiation markers), and metabolite profiling (2-HG levels) to triangulate findings .
Q. How can researchers optimize protocols for synthesizing and characterizing this compound to meet reproducibility standards?
Q. What statistical approaches are recommended for analyzing this compound’s lack of effect in high-throughput screening (HTS) datasets?
Employ:
- Negative control normalization : Use this compound’s data to adjust for plate-wide background noise in HTS .
- Z-score or SSMD analysis : Quantify effect sizes relative to positive (GSK321) and negative (DMSO) controls to distinguish true negatives from assay artifacts .
- Meta-regression : Pool data across independent screens to identify subtle trends masked in single experiments .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?
- Feasible : Ensure access to validated IDH1 mutant cell lines and equipment for metabolite quantification (e.g., LC-MS for 2-HG) .
- Novel : Investigate understudied contexts, such as this compound’s off-target effects in non-AML models .
- Ethical : Adhere to institutional guidelines for primary human cell use, with explicit approval for donor-derived samples .
Q. What strategies enhance the reproducibility of this compound-based control experiments?
- Open protocols : Share step-by-step methods via platforms like Protocols.io , including troubleshooting notes (e.g., solvent stability of this compound) .
- Inter-lab collaboration : Participate in reproducibility initiatives where independent labs validate key findings .
- Data transparency : Deposit raw datasets (e.g., flow cytometry files, metabolite levels) in public repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
